molecular formula C11H9ClN2O2S B1420408 Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-45-4

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

Cat. No.: B1420408
CAS No.: 1065074-45-4
M. Wt: 268.72 g/mol
InChI Key: JVRZGXBKKHCLFW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged as part of broader efforts to optimize thiazole-based pharmacophores in the early 21st century. While thiazole chemistry dates to the 19th century with Hantzsch’s seminal work, this compound was first synthesized and characterized around 2010–2011, as evidenced by its initial PubChem entry (CID 46739000) in 2010. Early synthetic routes relied on cyclocondensation reactions between α-haloketones and thioureas, a method refined in patents such as CN102079732B (2011), which described efficient "one-pot" protocols for analogous thiazole carboxylates. Subsequent studies, including those by EvitaChem and Combi-Blocks, optimized yields and purity, enabling its use in high-throughput drug screening.

Nomenclature and Synonyms

The compound’s systematic IUPAC name is methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate , reflecting its substituent positions on the thiazole ring. Key synonyms include:

Synonym Source
1065074-45-4 (CAS Registry Number) PubChem, EvitaChem
MFCD11053880 (MDL Number) Sigma-Aldrich
Methyl 2-amino-4-(m-chlorophenyl)thiazole-5-carboxylate ChemicalBook

Its molecular formula is C₁₁H₉ClN₂O₂S , with a molecular weight of 268.72 g/mol. The SMILES string COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl and InChIKey JVRZGXBKKHCLFW-UHFFFAOYSA-N provide unambiguous structural identifiers.

Importance in Thiazole Chemistry

Thiazoles are privileged scaffolds in medicinal chemistry due to their aromaticity, metabolic stability, and capacity for hydrogen bonding. This compound exemplifies these traits:

  • Bioactivity : The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ester moiety allows prodrug strategies.
  • Synthetic Utility : Its amino and carboxylate groups serve as handles for derivatization, enabling access to libraries of anti-inflammatory, antimicrobial, and anticancer agents.
  • Electronic Properties : The thiazole ring’s electron-rich nature facilitates π-π stacking and coordination with metal ions, relevant in catalysis and materials science.

Overview of Related Thiazole Derivatives

Several structurally related thiazole carboxylates have been explored for diverse applications:

Compound Name Key Features Application
Methyl thiazole-2-carboxylate Simpler scaffold with unsubstituted ring Intermediate in agrochemical synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylate Methyl substituent at position 4 Antiviral research
Methyl 2-amino-5-phenylthiazole-4-carboxylate Phenyl group at position 5 Enzyme inhibition studies
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boron-containing analog Suzuki-Miyaura coupling

These derivatives highlight the adaptability of the thiazole core, with substituents at positions 4 and 5 critically modulating bioactivity and reactivity.

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRZGXBKKHCLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674642
Record name Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-45-4
Record name Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate
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Preparation Methods

Reagents and Starting Materials

Reaction Conditions

  • The α-haloester is reacted with the thiobenzamide in a suitable solvent such as ethanol or tetrahydrofuran (THF).
  • The reaction is typically conducted at low temperatures (0°C to room temperature) to control the rate and minimize byproducts.
  • Bases such as triethylamine or potassium carbonate may be employed to neutralize acids formed during the reaction and facilitate cyclization.

Mechanism

The α-haloester undergoes nucleophilic attack by the thiobenzamide sulfur, followed by intramolecular cyclization to form the thiazole ring. The amino group is introduced via the thiobenzamide moiety.

Representative Example

  • A study reported the attempted synthesis of methyl 4-amino-2-(4-chlorophenyl)thiazole-5-carboxylate by condensing methyl bromocyanoacetate with thiobenzamide derivatives. Unexpectedly, the reaction yielded diarylthiadiazoles instead of the targeted thiazole, indicating the sensitivity of the reaction pathway to substituents and conditions.

Alternative Synthetic Method: General Procedure for 2-Amino-5-Substituted Thiazole-4-Carboxylates

Stepwise Synthesis

  • Step 1: Preparation of α-haloester intermediate by bromination or chlorination of methyl cyanoacetate or methyl acetoacetate.
  • Step 2: Condensation of the α-haloester with 3-chlorophenyl-containing thioamide under basic conditions.
  • Step 3: Purification by recrystallization or chromatography.

Reaction Conditions

  • Use of anhydrous solvents (ether, THF) at 0°C to room temperature.
  • Addition of bases such as triethylamine to neutralize hydrogen halide byproducts.
  • Stirring times vary from 30 minutes to several hours depending on scale and substituents.

Yields and Purity

  • Yields reported vary widely depending on substituent effects and reaction conditions, with some procedures achieving up to 70–90% purity after recrystallization.
  • Purity is confirmed by melting point analysis, NMR, and HRMS.

Detailed Experimental Procedure Example

A typical synthesis of methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, a close analog, involves:

  • Dissolving the precursor compound in anhydrous THF.
  • Adding triethylamine at 0°C.
  • Dropwise addition of acetyl chloride over 30 minutes.
  • Stirring at 0°C followed by warming to room temperature.
  • Work-up involving aqueous extraction, pH adjustment, drying over MgSO4.
  • Purification by recrystallization from chloroform-methanol mixtures yielding white powder with melting point ~218–220°C.

This method can be adapted for the target compound by substituting appropriate 3-chlorophenyl thiobenzamide derivatives.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
α-Haloester Methyl α-chloroacetoacetate or methyl bromocyanoacetate Prepared by halogenation of methyl cyanoacetate
Thiobenzamide derivative 3-Chlorophenyl-substituted thioamide Commercially available or synthesized
Solvent Ethanol, THF, or anhydrous ether Anhydrous conditions preferred
Temperature 0°C to room temperature Low temp to minimize side reactions
Base Triethylamine, potassium carbonate Neutralizes HCl or HBr formed
Reaction Time 30 min to several hours Depends on scale and substituents
Purification Recrystallization, silica gel chromatography Ensures high purity
Yield 60–90% Varies with method and scale

Notes on Reaction Optimization and Challenges

  • Byproduct Formation: Dimerization or oxidation can occur, especially with reactive α-haloesters; controlled temperature and catalyst-free methods help reduce these.
  • Substituent Effects: Electron-withdrawing groups like chlorine on the phenyl ring influence reaction rates and product stability.
  • Purification: Recrystallization from chloroform/methanol or chromatography is essential to remove unreacted starting materials and side products.
  • Scale-Up: Gram-scale synthesis has been reported with maintained yields and purity by careful control of reaction parameters.

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position & Type CAS Number Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Applications
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate 2-Cl 1133115-68-0 268.7 95 Not reported Intermediate in drug synthesis
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate 3-Cl 1065074-45-4 268.7 97 Not reported SIRT2 inhibitors, antiviral agents
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate 4-Cl 1065074-65-8 268.7 96 Not reported Structural studies, ligand design
Methyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Br 834885-05-1 313.2 Not reported Not reported SIRT2 inhibitor precursors
  • Biological Relevance : Bromine substituents (e.g., 4-Br) increase molecular weight and polarizability, which may improve target affinity but reduce solubility .

Variations in the Ester Group

Replacing the methyl ester with ethyl or other groups alters lipophilicity and metabolic stability:

Compound Name Ester Group CAS Number Molecular Weight (g/mol) Key Properties
This compound Methyl 1065074-45-4 268.7 Higher metabolic stability
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate Ethyl 74476-53-2 282.7 Increased lipophilicity, slower hydrolysis
Ethyl 2-amino-4-(2,5-difluorophenyl)thiazole-5-carboxylate Ethyl 887267-76-7 284.3 Enhanced fluorophilic interactions
  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster enzymatic hydrolysis, making them preferable for prodrug designs, whereas ethyl esters may prolong half-life in vivo .

Core Modifications and Additional Functional Groups

Modifications to the thiazole core or adjacent positions drastically alter activity:

Compound Name Structural Feature CAS Number Key Differences
Methyl 4-(Dibromomethyl)-2-(3,4-dichlorophenyl)thiazole-5-carboxylate Dibromomethyl at C4, dichlorophenyl Not reported Increased steric bulk, potential toxicity
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate Trifluoromethyl at C5 1086375-61-2 Enhanced electron-withdrawing effects, improved metabolic resistance
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Pyridinyl group at C2, methyl at C4 Not reported Nitrogen heterocycle improves hydrogen bonding
  • Dibromomethyl Analogs : These compounds (e.g., ) exhibit higher molecular weights and melting points (>360°C for naphthyl derivatives) due to increased van der Waals interactions .
  • Trifluoromethyl Derivatives : The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, making such analogs valuable in agrochemicals .

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Chlorophenyl Group : The presence of a chlorinated phenyl group enhances its biological activity.
  • Carboxylate Group : Contributes to its solubility and interaction with biological targets.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
Human glioblastoma<20
Human melanoma<20
Breast cancer7 - 20
Prostate cancer<14

A structure-activity relationship (SAR) analysis indicated that the chlorophenyl substitution significantly enhances cytotoxicity. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation pathways.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it exhibits activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference
E. faecalis40 - 50
P. aeruginosa30
S. typhi50

The antibacterial mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, this compound has shown anti-inflammatory properties in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • A study on human leukemia cells demonstrated significant apoptosis at concentrations as low as 1.50μM1.50\,\mu M, indicating potent anti-leukemic activity .
  • Another investigation involving the treatment of human breast cancer cells revealed a marked reduction in cell viability, with morphological changes consistent with apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with the condensation of dimethyl acetone-1,3-dicarboxylate with thiourea in the presence of sulfuryl chloride to form the thiazole core. This method is adapted from analogous thiazole carboxylate syntheses .

  • Step 2 : Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability.

  • Optimization : Monitor reaction temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) to improve yield. Use HPLC or TLC to track intermediate purity .

    • Critical Parameters :
VariableImpactOptimal Range
TemperatureHigher temps accelerate ring formation but may degrade intermediates70–85°C
SolventPolar aprotic solvents (DMF) enhance solubility of aromatic intermediatesDMF/THF (3:1)

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Mercury CSD 2.0 can visualize packing patterns and hydrogen-bonding networks .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., using Gaussian 09). Discrepancies >5% warrant re-evaluation of crystallization conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the bioactivity of this compound?

  • Methodology :

  • SAR Studies : Synthesize analogs with fluoro, bromo, or methyl groups at the 4-phenyl position. Test antimicrobial activity via MIC assays against S. aureus and E. coli.
  • Key Findings :
SubstituentBioactivity (MIC, μg/mL)Notes
3-Cl (Target)12.5 (S. aureus)Baseline activity
4-F6.25 (S. aureus)Enhanced solubility
2-BrInactiveSteric hindrance disrupts target binding
  • Mechanistic Insight : Fluorine’s electronegativity enhances dipole interactions with enzyme active sites, as observed in related thiazole derivatives .

Q. How can computational modeling resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Compare binding energies (ΔG) across studies.
  • Contradiction Analysis : Discrepancies may arise from protonation states (e.g., amino group at physiological pH). Adjust tautomeric forms in simulations and validate via isothermal titration calorimetry (ITC) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodology :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., des-chloro derivatives).
  • Mitigation :
  • Add a scavenger resin (e.g., polymer-bound thiourea) to trap excess sulfuryl chloride .
  • Optimize stoichiometry (1:1.2 ratio of dicarboxylate to aryl halide) to minimize dimerization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

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